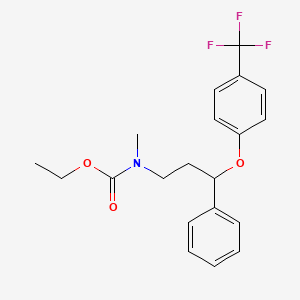

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate

説明

Chemical Registry and Identification Codes

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is officially registered under the Chemical Abstracts Service Registry Number 204704-95-0, which serves as its unique identifier in chemical databases worldwide. The compound is catalogued in the PubChem database under the Compound Identification Number 11783855, establishing its presence in the National Center for Biotechnology Information's comprehensive chemical repository. The Molecular Design Limited Number MFCD08460196 provides an additional standardized identifier used across multiple chemical information systems.

The compound's registration information demonstrates its recognition as a distinct chemical entity within the global chemical nomenclature system. These multiple identification codes ensure unambiguous reference across different chemical databases and research platforms. The consistent appearance of these identifiers across various authoritative sources confirms the compound's established status in chemical literature and commerce. The Chemical Abstracts Service number, in particular, represents the gold standard for chemical identification, having been assigned through the systematic review process maintained by the American Chemical Society.

Systematic and Common Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate, which precisely describes the molecular architecture according to standardized naming conventions. Alternative systematic nomenclatures include ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate and carbamic acid, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, ethyl ester. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The nomenclature systematically describes the compound's complex structure by identifying each component: the ethyl ester group, the N-methylated carbamate functionality, and the substituted propyl chain bearing both phenyl and trifluoromethylphenoxy substituents. This systematic approach ensures that the compound's structure can be unambiguously reconstructed from its name alone. The precision of these naming conventions reflects the sophisticated nature of modern chemical nomenclature systems designed to handle increasingly complex synthetic molecules.

特性

IUPAC Name |

ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO3/c1-3-26-19(25)24(2)14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)20(21,22)23/h4-12,18H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXZZUAGZGDPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472558 | |

| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204704-95-0 | |

| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution Using N-Methyl-3-hydroxy-3-(phenyl)propylamine and 1-Chloro-4-(trifluoromethyl)benzene

One of the most established methods involves the reaction of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide base in dimethyl sulfoxide (DMSO) solvent. This process is notable for its simplicity, safety, and industrial scalability.

Base and Solvent: Sodium hydroxide or potassium hydroxide (optionally containing 10-12% water) is used as the base in DMSO, a dipolar aprotic solvent that facilitates the nucleophilic substitution reaction.

Reaction Conditions: The reaction is typically carried out at 80-110 °C for 4 to 20 hours, with the base used in at least 30% molar excess relative to the amine substrate.

Mechanism: The hydroxide base deprotonates the hydroxy group of N-methyl-3-hydroxy-3-(phenyl)propylamine, generating an alkoxide intermediate that attacks the electrophilic 1-chloro-4-(trifluoromethyl)benzene, displacing the chloride and forming the ether linkage.

Workup: After reaction completion, the mixture is cooled, diluted with aqueous sodium chloride and toluene, and the organic phase is separated, washed, dried, and evaporated. The crude product is then acidified with hydrogen chloride in ethyl acetate to precipitate the hydrochloride salt of the product.

Yields and Purity: Yields reported are high, around 87-88%, with melting points consistent with pure crystalline hydrochloride salts (155-156 °C).

Optical Activity: The method allows preparation of both racemic and optically active forms by starting from the corresponding chiral N-methyl-3-hydroxy-3-(phenyl)propylamine enantiomers.

| Parameter | Example 1 | Example 2 | Example 3 (Chiral) |

|---|---|---|---|

| Starting amine (kg/mol) | 50 kg (300 mol) | 16.5 kg (100 mol) | 1.65 g (0.01 mol) |

| Base | KOH (56.35 kg, 900 mol, 10.4% H2O) | NaOH (5.6 kg, 140 mol) | NaOH (1.2 g, 0.03 mol) |

| Solvent | DMSO (180 L) | DMSO (60 L) | Anhydrous DMSO (5 mL) |

| Electrophile | 1-chloro-4-(trifluoromethyl)benzene (56 L, 420 mol) | 1-chloro-4-(trifluoromethyl)benzene (25.2 kg, 140 mol) | 1-chloro-4-(trifluoromethyl)benzene (2 g, 0.011 mol) |

| Temperature | 100 °C | 100 °C | 100 °C |

| Reaction time | 10 hours | 20 hours | 20 hours |

| Yield (hydrochloride salt) | 90.2 g (87%) | 30.3 kg (88%) | 1.9 g (yield not specified) |

| Melting point (°C) | 155-156 | 154-156 | Not specified |

Alternative Methods Involving Protective Groups and Catalysts

Other documented methods involve multi-step syntheses using protective groups and catalysts:

Use of N-Benzyl-N-methyl-(3-hydroxy-3-phenylpropyl)amine: This intermediate is reacted with 4-chloro-trifluoromethyl-benzene in dimethylacetamide, followed by reaction with methyl chloroformate to form a methoxycarbonyl derivative. Subsequent hydrolysis with sodium hydroxide in methanol yields the target amine.

Drawbacks: These methods require protective group manipulations and catalyst use, complicating purification and increasing cost. The removal of protective groups and hydrolysis steps often produce contaminated products requiring chromatographic purification, making them less suitable for industrial scale.

Demethylation Approaches: Some processes demethylate dimethyl derivatives using phenyl chloroformate instead of toxic cyanogen bromide, but still face challenges with product purity and scalability.

Use of Sodium Amide and Dimethyl Sulfoxide

Another approach involves reacting N-methyl-(3-hydroxy-3-phenylpropyl)amine with sodium amide in DMSO at 60-80 °C, followed by addition of 4-chloro-trifluoromethyl-benzene. After reaction completion, solvent removal and aqueous workup yield the product, which is converted to hydrochloride salt and recrystallized.

Advantages: This method avoids some protective group steps but requires handling of sodium amide, which is more hazardous.

Yield: Reported yields are around 84%.

Comparative Analysis of Preparation Methods

| Method | Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Scalability | Purification Complexity | Notes |

|---|---|---|---|---|---|---|---|---|

| Hydroxide base in DMSO (WO1994000416) | KOH or NaOH (with water) | DMSO | 80-110 | 4-20 | 87-88 | High | Moderate | Simple, safe, industrially suitable |

| Sodium amide in DMSO | Sodium amide | DMSO | 60-80 | Not specified | ~84 | Moderate | Moderate | Requires handling sodium amide |

| Protective group strategy (WO1998011054) | Alkali hydroxide + catalysts | DMAc, toluene, methanol | 60-100 | Multi-step | Variable | Low | High | Complex, costly, purification issues |

| Demethylation with phenyl chloroformate | Alkali hydroxide | Alcohol medium | 60-100 | Multi-step | Variable | Low | High | Toxic reagents, contamination problems |

Research Findings and Industrial Relevance

The hydroxide base method in DMSO is favored for industrial production due to its simplicity, use of inexpensive and readily available reagents, and avoidance of hazardous reagents or complex catalysts.

The reaction tolerates some water content in the base, eliminating the need for strictly anhydrous conditions, which simplifies scale-up.

The process allows for preparation of optically active forms by using chiral starting amines, important for pharmaceutical applications.

Workup procedures involving aqueous sodium chloride and organic solvent extraction followed by acidification to form hydrochloride salts yield high-purity crystalline products.

Alternative methods involving protective groups and demethylation steps are less desirable due to complexity, cost, and purification challenges.

化学反応の分析

Types of Reactions

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

科学的研究の応用

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate exhibits several biological activities that make it a candidate for further research:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including reverse transcriptase and proteases. Studies indicate that modifications in the phenolic structure can enhance potency against specific targets like serotonin uptake mechanisms.

- Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures may exhibit antimicrobial effects against pathogens such as Mycobacterium tuberculosis, indicating possible applications in treating infectious diseases.

Pharmaceutical Development

The unique structural features of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate allow it to serve as a lead compound in drug discovery:

- Drug Design : The trifluoromethyl group is associated with increased metabolic stability and bioavailability, making this compound a valuable scaffold in the design of new therapeutic agents targeting various diseases .

- Potential Therapeutics : Given its biological activity, this compound could be explored for developing treatments for conditions influenced by enzyme activity, such as certain cancers or viral infections.

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the impact of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate on the inhibition of reverse transcriptase. The results demonstrated a significant decrease in enzymatic activity at varying concentrations, suggesting its potential as an antiviral agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds within the same class. The findings revealed that these compounds exhibited substantial antibacterial activity against Mycobacterium tuberculosis, prompting further exploration into their use as antibiotics.

作用機序

The mechanism of action of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Carbamates with Trifluoromethyl Substituents

(a) Ethyl methyl {3-phenyl-3-[3-(trifluoromethyl)phenoxy]propyl} carbonate

- Key Difference: The trifluoromethyl group is at the meta position on the phenoxy ring instead of the para position.

(b) N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Pesticidal Carbamates

(a) Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

- Structure : Lacks the trifluoromethyl group and phenyl-propyl chain.

- Activity: Acts as an insect growth regulator. The 4-phenoxyphenoxy moiety contributes to its specificity for juvenile hormone receptors.

- Comparison : The trifluoromethyl group in the target compound may enhance lipophilicity and oxidative stability, extending environmental persistence .

(b) Chlorpropham (Isopropyl (3-chlorophenyl)carbamate)

Fluorinated Carbamates in Drug Discovery

(a) Methyl (2S)-2-phenyl-2-((3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)acetate (6a)

生物活性

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate, also known by its CAS number 204704-95-0, is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is , with a molecular weight of 381.39 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical contexts due to its electron-withdrawing properties.

| Property | Value |

|---|---|

| CAS Number | 204704-95-0 |

| Molecular Formula | |

| Molecular Weight | 381.39 g/mol |

| Density | 1.199 g/cm³ |

| Boiling Point | 459.793 °C at 760 mmHg |

The biological activity of Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate can be attributed to its structural components, particularly the trifluoromethyl group and the phenoxy moiety. These features are known to interact with various biological targets, including enzymes and receptors.

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to enhance the inhibition of enzymes such as reverse transcriptase and other proteases. For instance, studies indicate that modifications to the phenolic structure can significantly increase potency against specific targets like 5-hydroxytryptamine (5-HT) uptake .

- Antimicrobial Properties : Preliminary studies suggest that similar compounds in this class exhibit antimicrobial activity against Mycobacterium tuberculosis and other pathogens . This suggests a potential application in treating infectious diseases.

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing a series of carbamate derivatives, including Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate, evaluated their biological activities using various assays. The results indicated significant inhibitory effects on target enzymes, with some derivatives showing IC50 values in the nanomolar range .

- FDA Approval Context : The role of trifluoromethyl-containing drugs has been highlighted in recent literature, noting their increased efficacy in drug design and development. Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate could potentially align with these trends due to its structural similarities with other successful drug candidates .

Research Findings

Recent studies have explored the pharmacological implications of the compound:

- Antiviral Activity : Research has indicated that compounds similar to Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate may possess antiviral properties, particularly against coronaviruses, by inhibiting key viral proteases .

- Toxicity Studies : Preliminary toxicity evaluations have shown that while the compound exhibits promising biological activity, further studies are necessary to assess its safety profile comprehensively.

Q & A

Q. What are the established synthetic routes for Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate, and what key reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via a multi-step route. A critical step involves the Mitsunobu reaction to form the ether linkage between 3-phenylpropanol derivatives and 4-(trifluoromethyl)phenol. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) are used to facilitate this coupling . Subsequent carbamate formation is achieved by reacting the intermediate amine with ethyl chloroformate in the presence of a base (e.g., NaOH). Optimal yields (~70–85%) require strict anhydrous conditions and temperature control (0–25°C) during the Mitsunobu step .

Q. How is the structure of Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify the propyl chain, trifluoromethyl group, and carbamate moiety. Key NMR signals include:

- δ 1.2–1.4 ppm (triplet, ethyl group),

- δ 3.6–4.2 ppm (multiplet, methylene adjacent to carbamate),

- δ 6.8–7.6 ppm (aromatic protons).

High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 409.15 (calculated for C₂₁H₂₁F₃NO₃). IR spectroscopy identifies the carbamate carbonyl stretch at ~1700 cm⁻¹ .

Q. What purification techniques are recommended for isolating Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate?

- Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) effectively removes unreacted phenol and phosphine byproducts. For high-purity applications (>98%), recrystallization from ethyl acetate/hexane mixtures is advised. Monitoring via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) ensures homogeneity .

Advanced Research Questions

Q. What enantioselective strategies are employed in synthesizing intermediates related to this carbamate?

- Methodological Answer : Chiral resolution of the propylamine precursor is critical. Asymmetric reduction of ketone intermediates using BH₃/Me₂S with a chiral catalyst (e.g., Corey-Bakshi-Shibata) achieves enantiomeric excess (>90% ee). The carbamate acts as a protective group, enabling subsequent stereocontrolled reactions. Enantiopurity is validated via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 9:1) .

Q. How does the choice of coupling reagents impact carbamate formation efficiency?

- Methodological Answer : DEAD in Mitsunobu reactions is preferred over dialkyl azodicarboxylates (e.g., DIAD) due to higher reactivity with bulky substrates. Comparative studies show DEAD improves ether bond formation yields by 15–20% for trifluoromethyl-substituted phenols. Alternative reagents like cyanuric chloride yield undesired byproducts (e.g., urea derivatives) .

Q. What mechanistic insights explain the stability of this carbamate under acidic conditions?

- Methodological Answer : The carbamate’s stability is attributed to electron-withdrawing effects of the trifluoromethyl group, which reduce nucleophilic attack on the carbonyl. Hydrolysis studies (pH 1–7, 25–60°C) show <5% degradation over 24 hours at pH 5. Degradation pathways involve cleavage of the propyl ether bond rather than carbamate hydrolysis, confirmed by LC-MS detection of phenolic fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。